N,N'-Bis(2-fluorophenyl)methanimidamide
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Overview
Description
N,N’-Bis(2-fluorophenyl)methanimidamide is an organic compound with the molecular formula C13H10F2N2 It is characterized by the presence of two fluorophenyl groups attached to a methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-fluorophenyl)methanimidamide typically involves the reaction of 2-fluoroaniline with formamidine acetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2C6H4FNH2+H2NCHNH2⋅CH3COOH→C13H10F2N2+2H2O
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-fluorophenyl)methanimidamide may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-fluorophenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
N,N’-Bis(2-fluorophenyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-fluorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,4-dimethylphenyl)methanimidamide
- N,N’-Bis(4-fluorophenyl)methanimidamide
- N,N’-Bis(2,4-xylyl)methanimidamide
Uniqueness
N,N’-Bis(2-fluorophenyl)methanimidamide is unique due to the presence of fluorine atoms in the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
18464-34-1 |
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Molecular Formula |
C13H10F2N2 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N,N'-bis(2-fluorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10F2N2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-9H,(H,16,17) |
InChI Key |
NJAIFUHESHECHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC=NC2=CC=CC=C2F)F |
Origin of Product |
United States |
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